molecular formula C21H22ClNO3 B2743448 3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 845987-35-1

3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B2743448
CAS No.: 845987-35-1
M. Wt: 371.86
InChI Key: ZSKZTVTVFCZLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a 4-chlorophenyl group at position 3, a diethylaminomethyl moiety at position 8, a hydroxyl group at position 7, and a methyl group at position 2. Chromen-4-one (benzopyran-4-one) derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-8-(diethylaminomethyl)-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-4-23(5-2)12-17-18(24)11-10-16-20(25)19(13(3)26-21(16)17)14-6-8-15(22)9-7-14/h6-11,24H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKZTVTVFCZLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one, commonly referred to as a coumarin derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its molecular formula C21H22ClNO3C_{21}H_{22}ClNO_3 and a molecular weight of 371.86 g/mol. The presence of the chlorophenyl and diethylamino groups suggests potential interactions with various biological targets, making it a candidate for further investigation.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on enzymes related to neurodegenerative diseases, anti-inflammatory properties, and antioxidant activities.

Enzyme Inhibition Studies

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition :
    • The compound has shown promising results in inhibiting AChE and BChE, which are critical in the treatment of Alzheimer's disease. In vitro studies indicated IC50 values of approximately 10.4 μM for AChE and 7.7 μM for BChE, suggesting moderate inhibitory activity against these enzymes .
  • β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) :
    • The compound also demonstrated inhibitory effects on BACE-1, an important target in Alzheimer's therapy. The inhibition mechanism appears to involve competitive binding, as supported by molecular docking studies that elucidated the interaction dynamics between the compound and the enzyme active sites .
  • Cyclooxygenase (COX) Inhibition :
    • Studies have indicated that this coumarin derivative exhibits anti-inflammatory properties by inhibiting COX enzymes (specifically COX-2), which are involved in inflammatory processes. The inhibition was noted to be dose-dependent, further supporting its potential therapeutic applications in inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenged free radicals, suggesting its potential as an antioxidant agent capable of mitigating oxidative stress-related damage .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionSignificant inhibition of AChE and BChE with IC50 values around 10.4 μM and 7.7 μM respectively.
Study 2Antioxidant ActivityDemonstrated effective radical scavenging ability in DPPH assay with a notable IC50 value indicating strong antioxidant properties.
Molecular DockingMolecular docking studies revealed strong binding interactions with BACE-1, suggesting a competitive inhibition mechanism.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromen-4-one Derivatives

Compound Substituent (Position 3) Substituent (Position 8) Substituent (Position 2) Molecular Formula Molecular Weight
Target Compound 4-Chlorophenyl Diethylaminomethyl Methyl C₂₁H₂₂ClNO₃* 375.85
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one 4-Chlorophenyl Dimethylaminomethyl Methyl C₁₉H₁₈ClNO₃ 343.81
3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one perchlorate 4-Chlorophenyl Diethylaminomethyl Trifluoromethyl C₂₁H₂₀Cl₂F₃NO₇ 526.29
3-(4-Chlorophenyl)-8-[(4-methylpiperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 4-Chlorophenyl 4-Methylpiperazinylmethyl Trifluoromethyl C₂₃H₂₁ClF₃N₂O₃ 487.88
3-(4-Chlorophenyl)-8-[(4-ethylpiperazino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one 4-Chlorophenyl 4-Ethylpiperazinomethyl Methyl C₂₃H₂₅ClN₂O₃ 412.91

*Calculated based on structural similarity to .

Substituent Effects

Aminoalkyl Groups at Position 8

  • Diethylaminomethyl (Target) vs. Dimethylaminomethyl (): The diethyl group increases lipophilicity (clogP ~2.5 vs. However, bulkier ethyl groups may reduce binding affinity to sterically restricted targets .
  • Piperazinylmethyl (): Piperazine introduces a secondary amine, improving solubility via hydrogen bonding. The 4-ethylpiperazino group () further enhances lipophilicity compared to 4-methylpiperazinyl (), which may prolong metabolic stability .

Position 2 Substituents

  • Methyl (Target) vs. Trifluoromethyl (): Trifluoromethyl is strongly electron-withdrawing, increasing electrophilicity of the chromenone core. This may enhance interactions with nucleophilic residues in enzyme active sites but reduce solubility due to higher hydrophobicity .

Position 3 Aromatic Groups

  • 4-Chlorophenyl (Target) vs. 4-Methoxyphenyl () : Chlorine’s electron-withdrawing nature stabilizes the aromatic ring’s electron-deficient state, favoring π-π stacking with protein aromatic residues. Methoxy groups (electron-donating) may reduce such interactions but improve solubility .

Physicochemical Properties

  • Solubility : The perchlorate salt () exhibits higher aqueous solubility than the free base form of the target compound but poses safety risks due to perchlorate’s oxidizing nature .
  • Stability : Trifluoromethyl derivatives () show enhanced metabolic stability due to resistance to oxidative degradation .

Q & A

Q. What are the optimized synthetic routes for preparing 3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one?

The synthesis typically involves a Mannich reaction to introduce the diethylaminomethyl group. Key steps include:

  • Core formation : Condensation of a 7-hydroxy-4H-chromen-4-one precursor with a 4-chlorophenyl group under acidic conditions (e.g., HCl catalysis).
  • Mannich reaction : Reaction of the hydroxyl group at position 7 with formaldehyde and diethylamine in ethanol, requiring precise control of temperature (60–80°C) and reaction time (6–12 hours) to avoid side products like over-alkylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., diethylaminomethyl at C8, chlorophenyl at C3). Key signals include δ 3.4–3.6 ppm (N-CH2) and δ 7.4–7.6 ppm (chlorophenyl protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~400–410, depending on isotopic Cl pattern).
  • FT-IR : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) groups .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Solubility screening should use HPLC-grade solvents (DMSO for stock solutions, followed by dilution in PBS or cell culture media). For low aqueous solubility (<1 mg/mL), consider:

  • Co-solvents : Ethanol or PEG-400 (up to 5% v/v).
  • Surfactants : Tween-80 for lipophilic compounds.
    Validate stability via HPLC-UV over 24 hours to detect degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this chromenone derivative?

  • Data collection : Use a single crystal (size ≥0.2 mm) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
    • R1 < 0.05 for high-resolution data (d-spacing ≤0.8 Å).
    • Anisotropic displacement parameters for non-H atoms.
    • Hydrogen bonding analysis (e.g., O-H⋯O interactions between hydroxyl and ketone groups) .
  • Visualization : ORTEP-3 diagrams to illustrate molecular geometry and packing .

Q. What strategies address contradictions in biological activity data across similar chromenones?

Discrepancies (e.g., varying IC50 values in kinase assays) may arise from:

  • Structural analogs : Compare substituent effects (e.g., diethylamino vs. piperazinyl groups in and ).
  • Assay conditions : Normalize data for pH, serum protein binding, and cytotoxicity controls.
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes to targets like estrogen receptors or kinases, correlating with experimental IC50 values .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modify substituents :
    • Replace the chlorophenyl group with fluorophenyl () to enhance metabolic stability.
    • Vary the alkylamino group (e.g., dimethylamino vs. morpholinyl in ) to tune lipophilicity (logP).
  • Biological testing : Prioritize assays for antimicrobial (MIC against S. aureus) and anticancer (MTT in MCF-7 cells) activity, comparing results with structurally related compounds in ’s data table.

Methodological Considerations

Q. What chromatographic methods ensure purity for pharmacological studies?

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/0.1% formic acid), UV detection at 254 nm. Retention time ~8–10 minutes .
  • TLC : Silica gel 60 F254, ethyl acetate:hexane (3:7), Rf ≈0.4.

Q. How should researchers validate synthetic yields and reproducibility?

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, stoichiometry) using a 3² factorial design.
  • Batch consistency : Repeat synthesis ≥3 times, reporting mean yield ± SD (e.g., 65% ± 5%).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.